molecular formula C9H7Br2FO2 B8052557 Methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate

Methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate

Cat. No.: B8052557
M. Wt: 325.96 g/mol
InChI Key: VENBTJVAHMHJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₉H₇Br₂FO₂ Molecular Weight: 325.96 g/mol CAS No.: 1935921-64-4 This compound is a halogenated benzoate ester featuring two bromine substituents (at positions 4 and bromomethyl at position 2) and a fluorine atom at position 6. It serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for constructing bioactive molecules. Its high halogen content enhances electrophilicity, making it reactive in cross-coupling and alkylation reactions .

Properties

IUPAC Name

methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-14-9(13)8-5(4-10)2-6(11)3-7(8)12/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENBTJVAHMHJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate serves primarily as a pharmaceutical intermediate . Its bromine and fluorine substituents make it a versatile building block for synthesizing various biologically active compounds. Below are detailed applications:

  • Synthesis of Anticonvulsants :
    • This compound has been utilized in the design and synthesis of new anticonvulsant agents. Research indicates that derivatives synthesized from this compound exhibit significant activity against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests .
  • DNA Cleaving Agents :
    • This compound has been involved in creating copper(II) complexes that demonstrate potent DNA-cleaving activity. Such complexes are valuable in cancer research, where targeted DNA damage can lead to apoptosis in cancer cells .
  • HDAC Inhibition :
    • Compounds derived from this compound have been studied for their ability to inhibit histone deacetylases (HDACs), particularly HDAC6, which is overexpressed in glioblastoma. Inhibition of HDAC6 has shown promise in enhancing antitumor immunity .

Case Study 1: Anticonvulsant Activity

In a study published in Bioorganic Chemistry, researchers synthesized various imidazolidindione derivatives from this compound. The results indicated that several derivatives exhibited significant anticonvulsant activity, outperforming traditional medications like phenytoin .

Case Study 2: DNA Cleaving Activity

A research article detailed the synthesis of a copper(II) complex using this compound as a precursor. The complex demonstrated high efficacy in cleaving DNA strands, suggesting potential applications in targeted cancer therapies .

Summary Table of Applications

Application AreaDescriptionReference
Anticonvulsant SynthesisUsed to create new anticonvulsant drugs with significant activity against seizures.
DNA Cleaving AgentsForms complexes that effectively cleave DNA, useful in cancer research.
HDAC InhibitionDerivatives inhibit HDAC6, enhancing antitumor effects in glioblastoma treatment.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate 1935921-64-4 C₉H₇Br₂FO₂ 325.96 4-Br, 2-(BrCH₂), 6-F, CO₂Me
Methyl 4-bromo-2-(dibromomethyl)-6-fluorobenzoate 1427409-40-2 C₉H₆Br₃FO₂ 404.86 4-Br, 2-(Br₂CH), 6-F, CO₂Me
Methyl 2-(bromomethyl)-6-fluorobenzoate 197516-58-8 C₉H₇BrFO₂ 246.01 2-(BrCH₂), 6-F, CO₂Me
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate 1193162-18-3 C₈H₆BrFO₃ 249.03 4-Br, 2-F, 6-OH, CO₂Me
4-Bromo-2-fluoro-6-methoxybenzoic acid 1472104-49-6 C₈H₆BrFO₃ 249.03 4-Br, 2-F, 6-OCH₃, CO₂H

Key Observations :

  • Bromine Substitution : The main compound and its dibromomethyl analog (CAS 1427409-40-2) exhibit higher molecular weights due to additional bromine atoms. These bromine-rich derivatives are more reactive in alkylation and Suzuki-Miyaura coupling reactions compared to less-halogenated analogs .
  • Functional Group Effects : Replacing the bromomethyl group with a hydroxyl (CAS 1193162-18-3) or methoxy group (CAS 1472104-49-6) reduces electrophilicity, shifting reactivity toward nucleophilic aromatic substitution or ester hydrolysis. The carboxylic acid derivative (CAS 1472104-49-6) is more polar, enhancing solubility in aqueous media .

Halogen Position and Reactivity

Compound Name Halogen Positions Reactivity Profile
This compound 4-Br, 2-(BrCH₂), 6-F High reactivity in SN2 (bromomethyl) and cross-coupling (4-Br)
Methyl 2-bromo-4-fluoro-6-methylbenzoate 2-Br, 4-F, 6-CH₃ Lower reactivity due to methyl group; bromine at position 2 is sterically hindered
Methyl 4-bromo-2-chloro-6-fluorobenzoate 4-Br, 2-Cl, 6-F Chlorine's lower electronegativity reduces electrophilicity compared to bromine

Key Observations :

  • Bromomethyl vs. Chloro : The bromomethyl group in the main compound is more reactive in nucleophilic substitutions than the chloro analog (CAS 1321613-02-8) due to bromine's superior leaving-group ability .
  • Steric Effects : Methyl substituents (e.g., CAS 1262396-04-2) hinder reactivity at adjacent positions, limiting applications in sterically demanding reactions .

Physicochemical Properties

  • Solubility : The main compound’s lipophilicity (logP ~3.5) is higher than hydroxyl- or carboxyl-containing analogs, favoring membrane permeability in drug design .
  • Stability : The ester group in the main compound is susceptible to hydrolysis under basic conditions, whereas methoxy or ether derivatives (e.g., CAS 954124-94-8) exhibit greater stability .

Biological Activity

Antimicrobial Activity

Methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate has shown promising antimicrobial properties. Similar compounds have been documented to exhibit activity against various bacterial and fungal strains. For instance, it has been suggested that compounds with similar halogenated structures possess antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Anticancer Activity

Research indicates that this compound may induce apoptosis and cell cycle arrest in several cancer cell lines. Studies on structurally related compounds have demonstrated their ability to inhibit cancer cell proliferation, particularly in lung, breast, and gastric cancer cells . The mechanism of action is likely linked to the compound's interaction with cellular targets involved in growth regulation.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets. The presence of halogen atoms enhances lipophilicity, potentially increasing membrane permeability and influencing binding affinities to enzymes or receptors. These interactions can lead to enzyme inhibition or activation, affecting metabolic pathways .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
Methyl 4-bromo-2-fluorobenzoateLacks bromomethyl groupModerate antibacterial activity
Methyl 4-chloromethyl-2-fluorobenzoateContains chlorine instead of bromineAnticancer properties reported
Methyl 4-bromo-2-(dibromomethyl)-6-fluorobenzoateContains two bromomethyl groupsEnhanced cytotoxicity observed

This table illustrates how variations in substituent groups can significantly influence the biological properties of benzoic acid derivatives.

Case Studies and Research Findings

While specific case studies on this compound are scarce, insights from related research can provide context:

  • Anticancer Studies : A study on similar halogenated benzoates revealed that modifications at the 2-position of the benzene ring could enhance inhibitory potency against certain cancer cell lines . This suggests that this compound may also exhibit enhanced anticancer properties through structural optimization.
  • Enzyme Inhibition : Research into enzyme interactions involving halogenated compounds has shown that these substances can act as effective inhibitors due to their ability to form stable complexes with target enzymes . This mechanism may apply to this compound, warranting further investigation.

Preparation Methods

Reaction Conditions and Optimization

The bromination is conducted in dichloromethane (DCM) under nitrogen atmosphere. Key parameters include:

ParameterOptimal ValueEffect on Reaction Efficiency
NBS Equivalents1.1 equivMinimizes dibromide byproduct formation
Temperature40°CBalances reaction rate and selectivity
Initiator (BPO)10 mol%Ensures radical chain propagation
SolventDichloromethaneEnhances solubility and reaction homogeneity

Procedure :

  • Substrate Preparation : Methyl 2-methyl-4-bromo-6-fluorobenzoate (1.0 equiv) is dissolved in anhydrous DCM.

  • Initiator Addition : BPO (10 mol%) is added, and the mixture is stirred until homogeneous.

  • Bromination : NBS (1.1 equiv) is introduced in portions at 0°C to control exothermicity. The reaction is warmed to 40°C and stirred for 12–24 hours.

  • Work-Up : The mixture is quenched with 10% sodium sulfite to reduce excess NBS, followed by extraction with DCM and washing with brine.

  • Purification : The crude product is recrystallized from n-hexane, yielding the title compound as a white solid (95.6% yield).

Mechanistic Insights :
The reaction proceeds via a radical chain mechanism. BPO decomposes thermally to generate phenyl radicals, abstracting a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzyl radical. This intermediate reacts with NBS to furnish the bromomethyl product while regenerating the bromine radical.

Alternative Pathways and Considerations

While radical bromination is the most direct method, alternative strategies may be employed depending on substrate availability:

Esterification Followed by Bromination

A two-step approach starting from 4-bromo-2-methyl-6-fluorobenzoic acid:

  • Esterification : Treatment with (trimethylsilyl)diazomethane (TMS-diazomethane) in tetrahydrofuran (THF)/methanol converts the acid to the methyl ester (quantitative yield).

  • Bromination : As described in Section 1, applying NBS/BPO conditions to introduce the bromomethyl group.

Advantages :

  • Avoids handling gaseous diazomethane.

  • High purity due to mild esterification conditions.

Challenges and Mitigation Strategies

Over-Bromination

Excess NBS (>1.1 equiv) or elevated temperatures may lead to dibromide formation at the benzylic position. This is mitigated by:

  • Strict stoichiometric control of NBS.

  • Lower reaction temperatures during reagent addition.

Purification Difficulties

The product’s high molecular weight (325.96 g/mol) and lipophilicity necessitate optimized recrystallization solvents. n-Hexane/ethyl acetate mixtures (4:1 v/v) provide superior crystal formation compared to petroleum ether.

Industrial Scalability

The radical bromination method has been demonstrated on hectogram scales with consistent yields (>90%). Key scalability factors include:

  • Reactor Design : Jacketed reactors for precise temperature control during exothermic bromination.

  • Cost Efficiency : NBS and BPO are commercially available at scale, reducing raw material costs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves sequential halogenation of a fluorobenzoate precursor. For example, bromination of a methyl group may use reagents like N-bromosuccinimide (NBS) under radical initiation or HBr/H2O2. Critical parameters include temperature control (to avoid over-bromination) and stoichiometric precision. Post-synthesis, purity is confirmed via LCMS (e.g., observed [M+H]+ ion) and HPLC (retention time comparisons under standardized conditions like QC-SMD-TFA05) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • LC-MS : Confirms molecular weight (e.g., m/z 755 [M+H]+ in related brominated esters) .
  • HPLC : Assesses purity (e.g., retention time 1.50 minutes under QC-SMD-TFA05 conditions) .
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) : Resolves structural details, particularly the electronic environment of fluorine and bromine substituents .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • In case of eye exposure, flush immediately with water for 10–15 minutes and consult an ophthalmologist. For skin contact, wash with soap and water for 15 minutes .
  • Store in airtight containers under inert gas (e.g., N2) at –20°C to prevent hydrolysis of the bromomethyl group .

Advanced Research Questions

Q. How can researchers address competing bromination pathways during the synthesis of this compound?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., esters) to steer bromination to the methyl position.
  • Kinetic Monitoring : Use real-time LCMS to track reaction progress and halt it before secondary bromination occurs.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance selectivity by stabilizing transition states .

Q. What are the stability concerns of this compound under various storage conditions, and how should they be managed?

  • Methodological Answer :

  • Hydrolysis Risk : The bromomethyl group is susceptible to moisture. Store under anhydrous conditions with molecular sieves.
  • Light Sensitivity : Amber vials prevent photodegradation.
  • Stability Assays : Regular HPLC checks (e.g., monthly) detect degradation products. If new peaks emerge, reformulate with stabilizers like BHT (butylated hydroxytoluene) .

Q. How does the electronic effect of the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effect : Fluorine increases electrophilicity at the bromine sites, accelerating Suzuki-Miyaura or Ullmann couplings.
  • Steric Considerations : The bromomethyl group may hinder catalyst access; bulkier ligands (e.g., SPhos) on Pd catalysts improve yields.
  • Case Study : In related compounds, coupling with arylboronic acids achieved >80% yield using Pd(OAc)₂/XPhos in toluene/water .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported HPLC retention times for this compound?

  • Methodological Answer :

  • Column Variability : Retention times differ across HPLC columns (e.g., C18 vs. phenyl). Standardize columns and mobile phases (e.g., 0.1% TFA in acetonitrile/water).
  • Temperature Gradients : Ensure consistent oven temperatures (±1°C) to minimize drift.
  • Cross-Validation : Confirm identity via complementary techniques (e.g., spiking with a reference standard and observing peak coalescence) .

Experimental Design Challenges

Q. What strategies optimize the regioselective introduction of bromine in this compound synthesis?

  • Methodological Answer :

  • Radical Bromination : Use NBS and AIBN in CCl4 for selective methyl bromination.
  • Electrophilic Aromatic Substitution : Leverage fluorine’s meta-directing effect to position bromine at the para position relative to the ester group.
  • Computational Modeling : DFT calculations predict reactive sites; for example, Fukui indices identify regions with high electrophilic susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.